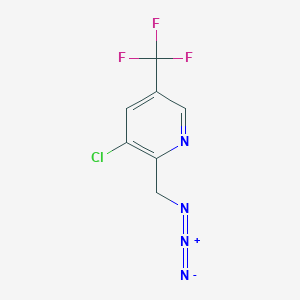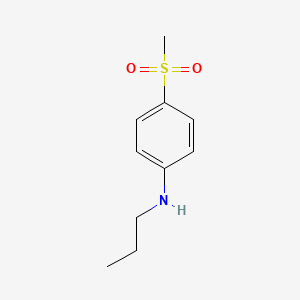
(4-Methanesulfonyl-phenyl)-propyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methanesulfonyl-phenyl)-propyl-amine is an organic compound with the molecular formula C10H15NO2S It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a propylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methanesulfonyl-phenyl)-propyl-amine typically involves multiple steps. One common method starts with the reaction of 4-methanesulfonyl-phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with propylamine under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methanesulfonyl-phenyl)-propyl-amine undergoes various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Methanesulfonyl-phenyl)-propyl-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Wirkmechanismus
The mechanism of action of (4-Methanesulfonyl-phenyl)-propyl-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The methanesulfonyl group plays a crucial role in enhancing the compound’s affinity for its targets, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methanesulfonyl-phenyl)-ethyl-amine: Similar structure but with an ethylamine chain instead of propylamine.
4-Methanesulfonyl-phenylacetic acid: Contains a carboxylic acid group instead of an amine.
(4-Methanesulfonyl-phenyl)-morpholine: Features a morpholine ring attached to the phenyl group
Uniqueness
(4-Methanesulfonyl-phenyl)-propyl-amine is unique due to its specific combination of a methanesulfonyl group and a propylamine chain. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H15NO2S |
|---|---|
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
4-methylsulfonyl-N-propylaniline |
InChI |
InChI=1S/C10H15NO2S/c1-3-8-11-9-4-6-10(7-5-9)14(2,12)13/h4-7,11H,3,8H2,1-2H3 |
InChI-Schlüssel |
LZUFFQOZDFKSQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=CC=C(C=C1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




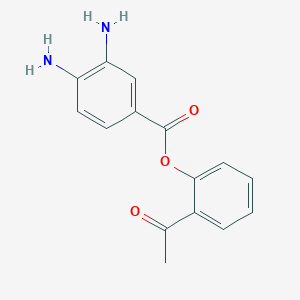
![(5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B15132373.png)
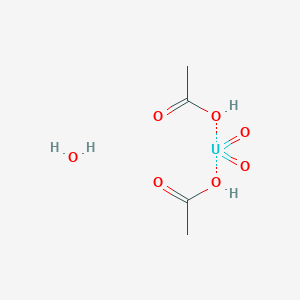
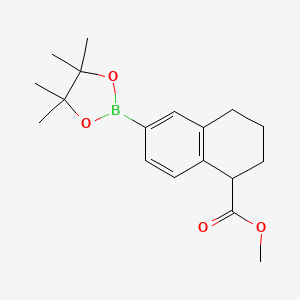
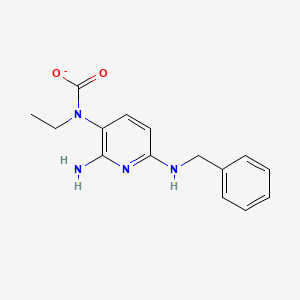
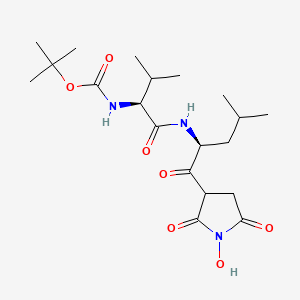
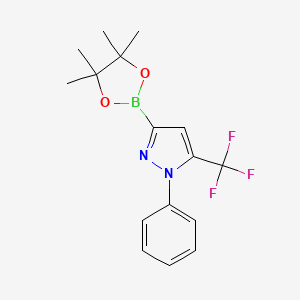
![1'-Benzyl-8-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15132416.png)
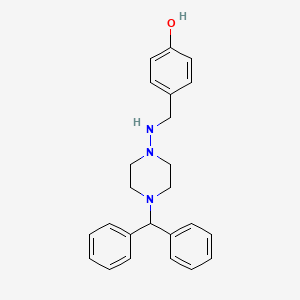
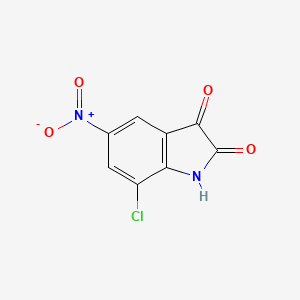
![7-Methylenebicyclo[3.3.1]nonan-3-amine](/img/structure/B15132438.png)
